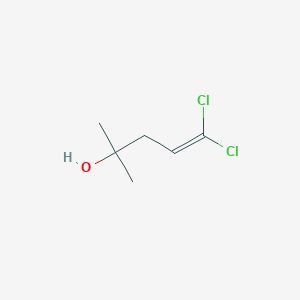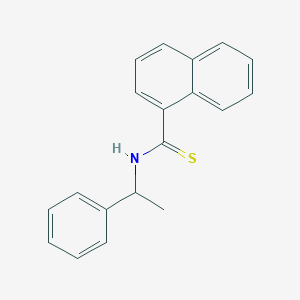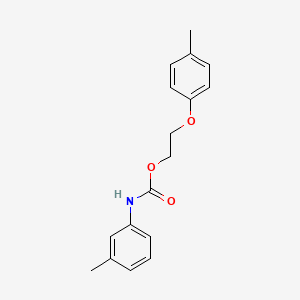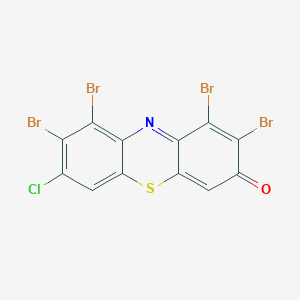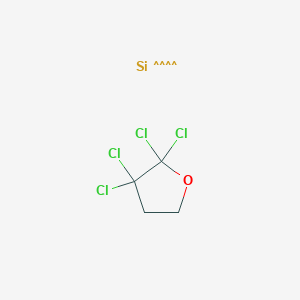
CID 71381704
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “CID 71381704” is a chemical entity listed in the PubChem database
Vorbereitungsmethoden
The preparation methods for CID 71381704 involve several synthetic routes and reaction conditions. The industrial production methods typically include:
Synthetic Routes: The synthesis of this compound involves a series of chemical reactions starting from basic organic compounds. The specific synthetic route can vary depending on the desired purity and yield of the final product.
Reaction Conditions: The reaction conditions for the synthesis of this compound include controlled temperature, pressure, and the use of specific catalysts to facilitate the reaction. These conditions are optimized to ensure the highest yield and purity of the compound.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical reactors and continuous monitoring of reaction parameters to ensure consistent quality. The process may also include purification steps such as crystallization or distillation to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
CID 71381704 undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation reactions depend on the specific structure of this compound.
Reduction: Reduction reactions of this compound can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically result in the formation of reduced derivatives of the compound.
Substitution: this compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions: The common reagents used in these reactions include acids, bases, and various organic solvents. The reaction conditions are carefully controlled to achieve the desired transformation of the compound.
Wissenschaftliche Forschungsanwendungen
CID 71381704 has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique chemical properties make it a valuable tool for the development of new chemical compounds.
Biology: In biological research, this compound is used to study its effects on different biological systems. It may be used as a probe to investigate cellular processes or as a potential therapeutic agent.
Medicine: In medicine, this compound is being explored for its potential therapeutic applications. It may have properties that make it useful in the treatment of certain diseases or conditions.
Industry: In the industrial sector, this compound is used in the production of various chemical products. Its unique properties make it suitable for use in the manufacture of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of CID 71381704 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The specific molecular targets and pathways involved depend on the structure and properties of this compound. Understanding the mechanism of action is crucial for developing new applications and optimizing its use in various fields.
Eigenschaften
CAS-Nummer |
62951-74-0 |
|---|---|
Molekularformel |
C4H4Cl4OSi |
Molekulargewicht |
238.0 g/mol |
InChI |
InChI=1S/C4H4Cl4O.Si/c5-3(6)1-2-9-4(3,7)8;/h1-2H2; |
InChI-Schlüssel |
GFYWQGFORLNPTE-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(C1(Cl)Cl)(Cl)Cl.[Si] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4-Dichloro-6-[(4-methylphenoxy)sulfonyl]phenyl acetate](/img/structure/B14516228.png)
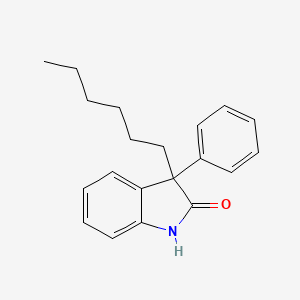
![N-[5-(1H-Indol-3-yl)-3,4-dimethyl-1,3-oxazolidin-2-ylidene]hydroxylamine](/img/structure/B14516240.png)
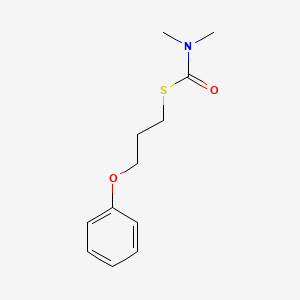
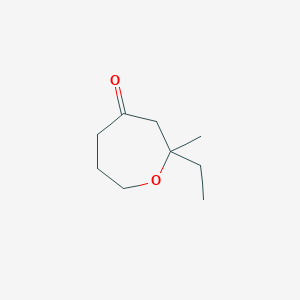
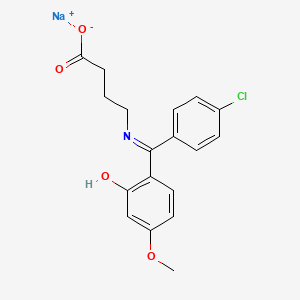
![Methyl [(3-hydroxynaphthalen-2-yl)oxy]acetate](/img/structure/B14516263.png)
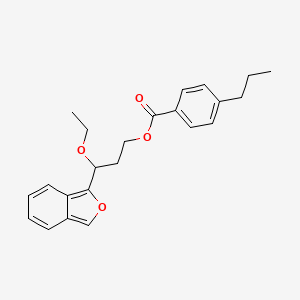
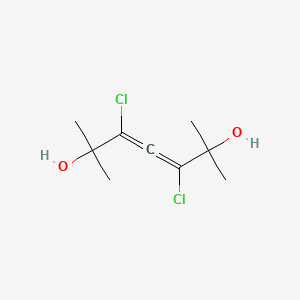
![2-{[(1-Benzoselenophen-2-yl)sulfanyl]methyl}benzamide](/img/structure/B14516283.png)
